molecular formula C14H14N2O3 B1612675 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide CAS No. 850350-02-6

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide

Cat. No.: B1612675
CAS No.: 850350-02-6
M. Wt: 258.27 g/mol
InChI Key: LXWUZFLJDMBRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(3-methoxyphenoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-3-7-13(9-11)19-12-6-2-4-10(8-12)14(17)16-15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUZFLJDMBRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590161
Record name 3-(3-Methoxyphenoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850350-02-6
Record name 3-(3-Methoxyphenoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenoxy)benzene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.